molecular formula C10H14N4O3 B11787210 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787210
M. Wt: 238.24 g/mol
InChI Key: AMDAVWNGRIXCCA-UHFFFAOYSA-N
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Description

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines the structural features of piperidine, triazole, and carboxylic acid. This unique combination makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms. The carboxylic acid group adds to the compound’s reactivity and potential for forming derivatives.

Preparation Methods

The synthesis of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: Acetylation of the piperidine ring can be performed using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the triazole ring: This can be done using azide-alkyne cycloaddition (click chemistry) to introduce the triazole moiety.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions or by using carboxylic acid-containing precursors.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.

    Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its biological activity, including its effects on enzymes, receptors, and cellular pathways.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.

    Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and antifungal activities.

    Carboxylic acid derivatives: These compounds are versatile in organic synthesis and can form a variety of functional derivatives.

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

1-(1-acetylpiperidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-3-8(5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)

InChI Key

AMDAVWNGRIXCCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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